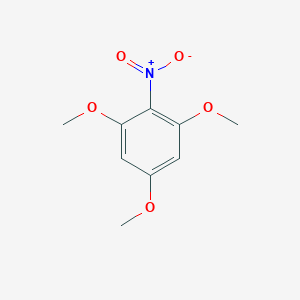

1,3,5-Trimethoxy-2-nitrobenzene

Beschreibung

Significance of Mononitrated Aromatic Compounds in Contemporary Synthetic Chemistry

Mononitrated aromatic compounds are of immense value in modern organic synthesis. nih.gov Their utility stems from the versatile reactivity of the nitro group, which can be readily transformed into a variety of other functional groups. scispace.comacs.org For instance, the reduction of the nitro group to an amino group (-NH2) is a pivotal step in the synthesis of anilines, which are precursors to a wide range of pharmaceuticals, agrochemicals, dyes, and polymers. numberanalytics.comnih.gov

The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards further electrophilic substitution, often allowing for selective transformations at other positions. wikipedia.orgnih.gov This deactivation, however, facilitates nucleophilic aromatic substitution, providing a pathway to introduce a diverse range of substituents onto the aromatic core. scispace.com The strategic placement of a single nitro group, therefore, allows chemists to meticulously control the reactivity and substitution pattern of the aromatic ring, making mononitrated aromatics essential intermediates in the construction of complex target molecules. scispace.compageplace.de

The controlled mononitration of aromatic compounds remains an active area of research, with efforts focused on developing milder, more selective, and environmentally benign nitrating agents and methodologies. researchgate.netsci-hub.se The ability to achieve high regioselectivity in the nitration of complex molecules is particularly crucial in the late-stage functionalization of drug candidates and other bioactive compounds. nih.gov

Contextualization of 1,3,5-Trimethoxy-2-nitrobenzene within Electron-Rich Aromatic Systems Research

Electron-rich aromatic systems, characterized by the presence of one or more electron-donating groups, present unique challenges and opportunities in aromatic nitration. The high electron density of these rings makes them highly susceptible to electrophilic attack, often leading to rapid and sometimes uncontrollable reactions, including the formation of multiple nitration products. capes.gov.br

This compound serves as a significant case study in the investigation of nitration reactions on highly activated aromatic rings. The starting material, 1,3,5-trimethoxybenzene (B48636), is an archetypal electron-rich aromatic compound due to the presence of three powerful electron-donating methoxy (B1213986) groups. The nitration of this substrate to exclusively form the mononitro product, this compound, highlights the directing effects of these substituents and the potential for achieving high regioselectivity even in highly activated systems.

The study of the nitration of 1,3,5-trimethoxybenzene and the properties of the resulting this compound provides valuable insights into the mechanisms of electrophilic aromatic substitution in electron-rich environments. This knowledge is crucial for developing synthetic strategies for a wide range of substituted aromatic compounds where precise control over the introduction of functional groups is paramount.

Properties of this compound

The physical and chemical properties of this compound are dictated by the interplay of the three electron-donating methoxy groups and the electron-withdrawing nitro group on the benzene (B151609) ring.

| Property | Value | Source |

| Molecular Formula | C9H11NO5 | nih.gov |

| Molecular Weight | 213.19 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 14227-18-0 | nih.gov |

| Synonyms | 2,4,6-Trimethoxynitrobenzene, Benzene, 1,3,5-trimethoxy-2-nitro- | nih.gov |

This table is interactive. Click on the headers to sort.

The unique substitution pattern of this compound, with methoxy groups at positions 1, 3, and 5, and a nitro group at position 2, creates a distinct electronic environment on the aromatic ring. This arrangement influences its reactivity in subsequent chemical transformations.

Research Findings on the Nitration of 1,3,5-Trimethoxybenzene

The synthesis of this compound is typically achieved through the electrophilic nitration of 1,3,5-trimethoxybenzene. Research into this reaction has provided key insights into controlling the nitration of highly activated aromatic compounds. The classical method for nitration often involves the use of a mixture of nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO2+). masterorganicchemistry.com

Studies have shown that the nitration of electron-rich aromatic substrates can be achieved using various nitrating agents. capes.gov.br The choice of reagent and reaction conditions is critical to prevent over-nitration and the formation of undesired byproducts. For instance, the use of nitronium tetrafluoroborate (B81430) has been reported for the successful mononitration of a variety of electron-rich aromatic compounds. capes.gov.br

The regioselectivity of the nitration of 1,3,5-trimethoxybenzene is governed by the powerful ortho, para-directing effect of the three methoxy groups. The position of nitration is a result of the cumulative activating effect of these groups, leading to the introduction of the nitro group at one of the activated ortho or para positions. The formation of the 2-nitro isomer as the major product is a testament to the strong directing influence of the methoxy substituents.

This compound stands as a noteworthy example within the broader class of mononitrated aromatic compounds. Its synthesis and chemical behavior provide a valuable platform for understanding the intricacies of electrophilic aromatic substitution on electron-rich systems. The ongoing exploration of such compounds and their reactions is fundamental to the advancement of synthetic chemistry, enabling the construction of increasingly complex and functional molecules for a wide range of applications.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3,5-trimethoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYAWLZEMLQGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333847 | |

| Record name | 1,3,5-Trimethoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14227-18-0 | |

| Record name | 1,3,5-Trimethoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,3,5 Trimethoxy 2 Nitrobenzene

Catalytic and Reagent-Controlled Nitration Strategies

Controlling the powerful electrophilic nitration of the electron-rich 1,3,5-trimethoxybenzene (B48636) is crucial to prevent over-nitration and side-product formation. Researchers have developed several strategies using modified reagents and catalytic systems to achieve mononitration with greater precision.

Traditional nitrating agents often lead to complex product mixtures. Modified agents have been investigated to temper reactivity and improve the yield of the desired mononitro product.

Dinitrogen pentoxide (N₂O₅) serves as a potent nitrating agent in aprotic organic solvents. researchgate.net Studies on the nitration of 1,3,5-trimethoxybenzene with N₂O₅ have been conducted in solvents like dichloromethane (B109758) and acetonitrile (B52724). researchgate.net These investigations revealed that while nitration occurs, the reactions are often complicated by significant side reactions, including oxidation and coupling, which limits the method's utility for producing high-purity 1,3,5-trimethoxy-2,4,6-trinitrobenzene. researchgate.net

Even when attempting partial nitration with a limited amount of N₂O₅, the reaction yielded a complex mixture of mono- and di-nitro derivatives, alongside phenolic and benzoquinone by-products. researchgate.net The presence of sulfuric acid was found to increase the conversion to the trinitrated product, but an excess of the acid drastically reduced the yield. researchgate.net

Table 1: Nitration of 1,3,5-Trimethoxybenzene with N₂O₅ under Various Conditions

| Solvent | Additive | Key Observation | Reference |

| Dichloromethane | None | Low yield of products (22-65% starting material accounted for), mixture of di- and tri-nitro derivatives. | researchgate.net |

| Acetonitrile | None | Extensive coupling and formation of water-soluble by-products observed. | researchgate.net |

| Acetonitrile | Sulfuric Acid | Highest conversion to trinitro product, but yield sensitive to acid amount. | researchgate.net |

| Acetonitrile | Sodium Fluoride (B91410) | Maintained an HNO₃-free environment, but the major product was the di-nitro derivative. | researchgate.net |

A more controlled and efficient method for nitrating activated aromatic compounds like 1,3,5-trimethoxybenzene involves the use of inorganic nitrate (B79036) salts, such as potassium nitrate (KNO₃) or sodium nitrate, in concentrated sulfuric acid. researchgate.net This system offers significant advantages over traditional mixed acids by allowing for milder reaction conditions, including lower temperatures and shorter reaction times. researchgate.net

The process generally involves adding the nitrate salt to a sulfuric acid solution at a controlled temperature, often between 0°C and 10°C, before the introduction of the aromatic substrate. researchgate.net This method has been shown to provide complete nitration in about one hour at approximately 25°C, producing fewer undesirable byproducts. researchgate.net The use of stable, less toxic, and cost-effective starting materials is another key benefit of this methodology. researchgate.net For 1,3,5-trimethoxybenzene, this approach can be used to form 1,3,5-trimethoxy-2,4,6-trinitrobenzene, which can then be selectively processed. researchgate.net

Table 2: Nitration of Alkoxy Derivatives of Phloroglucinol (B13840) using Nitrate Salt/Sulfuric Acid

| Substrate | Nitrating System | Temperature Range | Key Advantage | Reference |

| 1,3,5-Trimethoxybenzene | NaNO₃/H₂SO₄ | 0°C to 55°C | Reduced byproducts, use of more stable reagents. | researchgate.net |

| 5-Methoxyresorcinol | KNO₃/H₂SO₄ | ~25°C | Complete nitration in ~1 hour. | researchgate.net |

| 3,5-Dimethoxyphenol | Nitrate Salt/H₂SO₄ | 0°C to 55°C | Lower exotherm compared to mixed acid. | researchgate.net |

The combination of nitric acid and acetic anhydride (B1165640) generates acetyl nitrate, which can act as a nitrating species. The precise mechanism is complex and debated, with evidence suggesting the involvement of species like protonated acetyl nitrate or dinitrogen pentoxide, depending on the conditions. For highly reactive substrates, a dichotomy in the mechanism is evident.

However, the application of nitric acid for the nitration of 1,3,5-trimethoxybenzene has proven to be problematic. researchgate.net Reports indicate that this method leads to a low yield of the desired mono-nitro derivative. researchgate.net The reaction is often accompanied by the formation of significant unwanted by-products, including hexamethoxybiphenyl and 2,6-dimethoxybenzoquinone, along with deeply colored product mixtures that suggest oxidative coupling side reactions. researchgate.net These challenges make this particular system generally unsuitable for the clean synthesis of 1,3,5-trimethoxy-2-nitrobenzene.

Electrochemical synthesis offers an alternative pathway for nitration, often under mild conditions. These methods typically involve the anodic generation of a nitrating agent, such as the nitronium ion (NO₂⁺), from a stable nitrogen source. This technique can provide excellent control over the reaction by manipulating parameters like current density and electrode potential.

While electrochemical methods have been developed for the synthesis of various nitroaromatic compounds, specific literature detailing the direct electrochemical synthesis of this compound is not prominent. Research has, however, explored the electrochemical oxidation of 1,3,5-trimethoxybenzene at anodes like lead dioxide, which leads to the formation of 2,6-dimethoxy-1,4-benzoquinone (B191094) rather than a nitrated product. researchgate.net The application of electrochemical nitration to this specific, highly activated substrate remains an area for potential future investigation.

Electrophilic Aromatic Nitration with Modified Nitrating Agents

Continuous Flow and Microreactor Technologies in Nitrobenzene (B124822) Synthesis

Continuous flow chemistry and microreactor technologies represent a paradigm shift in chemical synthesis, particularly for highly exothermic and rapid reactions like aromatic nitration. These systems offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, improved selectivity, and higher yields. The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat dissipation, mitigating the risk of thermal runaways and reducing the formation of by-products that are common in batch reactors.

The nitration of activated aromatic compounds is well-suited for microreactor technology. By precisely controlling the residence time and stoichiometry of reagents, it is possible to favor mononitration and suppress the formation of di- and tri-nitro compounds. While specific studies focusing exclusively on the continuous flow synthesis of this compound are not extensively detailed, the principles have been successfully applied to other activated aromatics. This established success suggests that flow chemistry is a highly promising advanced methodology for the safe and efficient production of this compound.

Optimization Strategies for Regioselectivity and Minimization of Side Reactions in this compound Formation

The synthesis of this compound presents a significant challenge in controlling regioselectivity and minimizing the formation of unwanted by-products. The starting material, 1,3,5-trimethoxybenzene, possesses a highly activated aromatic ring due to the strong electron-donating effects of the three methoxy (B1213986) groups. These groups direct electrophilic substitution to the ortho and para positions (2, 4, and 6 positions), which are electronically equivalent. This high reactivity, while facilitating nitration, also makes the molecule susceptible to over-nitration and oxidative side reactions. Therefore, precise control over reaction conditions and reagents is paramount to selectively synthesize the mono-nitro product.

Research into the nitration of 1,3,5-trimethoxybenzene has explored various methodologies to enhance the yield of the desired product while suppressing side reactions. Key strategies involve the careful selection of the nitrating agent, solvent, temperature, and the use of additives to modulate reactivity.

Controlling Nitrating Agents and Reaction Media

The choice of nitrating agent is a critical factor in determining the outcome of the reaction. Traditional methods employing concentrated nitric acid, often in the presence of sulfuric acid, can lead to a mixture of products. The highly acidic and oxidative nature of this mixture can promote the formation of by-products. researchgate.net

Studies have shown that nitrations with nitric acid can result in low yields of the desired mono-nitro derivative, alongside the formation of compounds such as 2,6-dimethoxybenzoquinone and various coupling products like hexamethoxybiphenyl. researchgate.net To circumvent these issues, alternative nitrating systems have been investigated.

One such alternative is the use of dinitrogen pentoxide (N₂O₅) in organic solvents like dichloromethane or acetonitrile. researchgate.net While N₂O₅ is a powerful nitrating agent, its use can also lead to modest yields and is complicated by side reactions involving oxidation and coupling, which appear to limit its effectiveness for this specific transformation. researchgate.netresearchgate.net An attempt to mitigate side reactions, particularly those caused by the liberation of nitric acid as a by-product, involved conducting the nitration with N₂O₅ in acetonitrile in the presence of sodium fluoride. researchgate.net

Another approach involves using nitric acid in acetic anhydride. This method has been reported for the synthesis of this compound, often with cooling to control the reaction's exothermicity. lookchem.com The solvent system itself can play a crucial role in directing the reaction. For instance, in the nitration of other complex molecules, switching the solvent from acetic anhydride to trifluoroacetic acid has been shown to completely alter the position of nitration, demonstrating the profound influence of the reaction medium on regioselectivity. nih.gov

Impact of Reaction Conditions

Optimizing reaction parameters such as temperature and the presence of catalysts is essential for maximizing the yield of this compound.

Temperature Control: Due to the exothermic nature of nitration and the high reactivity of the substrate, low temperatures are generally required. Cooling, for instance with an ice bath, helps to slow down the reaction rate, allowing for better control and reducing the likelihood of over-nitration and degradative side reactions. researchgate.net

The following tables summarize the findings from various research efforts to optimize the synthesis of nitrated 1,3,5-trimethoxybenzene derivatives.

Table 1: Influence of Nitrating Agent on Product Distribution

| Nitrating Agent/System | Solvent | Major Products | Common Side Products | Reference |

|---|---|---|---|---|

| Nitric Acid (HNO₃) | - | Low yield of mono-nitro derivative | 2,6-dimethoxybenzoquinone, Hexamethoxybiphenyl, Quinoidal salts | researchgate.net |

| Dinitrogen Pentoxide (N₂O₅) | Dichloromethane, Acetonitrile | 1,3,5-trimethoxy-2,4,6-trinitrobenzene | Oxidation and coupling products | researchgate.netresearchgate.net |

Table 2: Effect of Reaction Conditions on Nitration of 1,3,5-Trimethoxybenzene

| Condition Varied | Observation | Implication for Selectivity | Reference |

|---|---|---|---|

| Sulfuric Acid Concentration | Too much sulfuric acid drastically reduced yield | Precise control of acid catalyst is crucial for high yield | researchgate.net |

| Temperature | Low temperature (e.g., 0 °C) is typically used | Helps to control the exothermic reaction and minimize by-products | researchgate.net |

| Additives | Sodium fluoride added to N₂O₅/acetonitrile system | Attempted to trap HNO₃ by-product to reduce side reactions | researchgate.net |

| Solvent Choice | Acetic anhydride vs. trifluoroacetic acid in other systems | Can completely change the regiochemical outcome of the nitration | nih.gov |

By carefully selecting the nitrating agent and optimizing reaction conditions such as temperature and solvent, it is possible to steer the reaction towards the desired mono-nitro product, this compound, and away from the formation of di- and tri-nitrated compounds, as well as oxidative and coupled side products.

Mechanistic Investigations of 1,3,5 Trimethoxy 2 Nitrobenzene Reactivity and Transformations

Exploration of Diverse Reduction Pathways of the Nitro Group

The reduction of the nitro group in 1,3,5-trimethoxy-2-nitrobenzene to an amino group is a key transformation, yielding the valuable intermediate 2,4,6-trimethoxyaniline. This conversion can be achieved through several methods, each with distinct mechanistic features.

Catalytic Hydrogenation: Elucidation of Mechanisms and Intermediate Species

Catalytic hydrogenation is a widely employed method for the reduction of nitroaromatics. researchgate.net For this compound, this process involves the use of a metal catalyst, such as palladium or platinum, to facilitate the addition of hydrogen across the nitro group. libretexts.orgresearchgate.net The reaction is thermodynamically favorable due to the formation of a more stable alkane product. libretexts.org

The mechanism of catalytic hydrogenation is a multi-step process that occurs on the surface of the metal catalyst. libretexts.orgpsu.edu Initially, molecular hydrogen (H₂) is adsorbed onto the catalyst surface, leading to the cleavage of the H-H bond and the formation of metal-hydride bonds. libretexts.org The nitroaromatic compound also adsorbs onto the catalyst surface. libretexts.org The reaction then proceeds through the stepwise transfer of hydrogen atoms to the nitro group. libretexts.org

Table 1: Key Aspects of Catalytic Hydrogenation of Nitroaromatics

| Feature | Description |

| Catalysts | Palladium (Pd-C), Platinum (PtO₂), Nickel (Ra-Ni). libretexts.org |

| Mechanism | Adsorption of H₂ and nitroaromatic onto the catalyst surface, followed by stepwise hydrogen transfer. libretexts.org |

| Intermediates | Nitrosobenzene, Phenylhydroxylamine. psu.edulboro.ac.uk |

| Pathways | Direct hydrogenation and condensation pathways. psu.edu |

| Rate-Limiting Step | Often the hydrogenation of the hydroxylamine (B1172632) intermediate. psu.edu |

Electrochemical Reduction: Studies on Mechanism, Selectivity, and Process Control

Electrochemical reduction offers a sustainable alternative for converting nitroaromatics to anilines, using water as a source of protons and electrons. nih.govnih.gov This method allows for selective reduction under mild conditions. nih.gov The process typically involves a two-compartment electrochemical cell (H-cell) with a proton-exchange membrane. nih.gov

The mechanism of electrochemical reduction involves the transfer of electrons to the nitrobenzene (B124822) molecule at the cathode. While specific studies on this compound are not detailed in the provided results, the general mechanism for nitrobenzene reduction provides a framework. The process can be mediated by redox species, such as phosphotungstic acid, to facilitate the electron transfer. nih.gov Control over the electrode potential and reaction conditions is crucial for achieving high selectivity and avoiding side reactions like the hydrogen evolution reaction. nih.gov The progress of the reaction can be monitored by techniques like NMR to determine the conversion of nitrobenzene and the selectivity towards aniline (B41778). nih.gov

Table 2: Parameters in Electrochemical Reduction of Nitrobenzene

| Parameter | Role in the Process |

| Electrochemical Cell | A two-compartment H-cell is often used to separate the reduction and oxidation processes. nih.gov |

| Redox Mediator | Can facilitate electron transfer to the nitrobenzene molecule. nih.gov |

| Proton Source | Water is a sustainable source of protons and electrons. nih.gov |

| Process Control | Control of cell voltage and current density is key to selectivity. nih.gov |

| Analysis | NMR spectroscopy is used to analyze the reaction products and determine conversion and selectivity. nih.gov |

Amination Reactions and Formation of Derived Polyfunctional Aromatic Systems

The amino group introduced via reduction of the nitro group in this compound can participate in further reactions, leading to the formation of polyfunctional aromatic systems. While direct amination of this compound is not the primary focus, the amination of related compounds provides insight into the potential reactivity. For instance, the amination of 1,3,5-trimethoxy-2,4,6-trinitrobenzene is a key step in the synthesis of the explosive 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). researchgate.netresearchgate.net This suggests that the amino group in a substituted benzene (B151609) ring can be introduced via displacement of other functional groups.

Nucleophilic Aromatic Substitution Potential of the Nitro Group

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.org For a nucleophilic attack to occur, the ring must be electron-deficient. youtube.com The SNAr reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comnih.gov

The presence of the nitro group in this compound, along with the electron-donating methoxy (B1213986) groups, creates a complex electronic environment. The nitro group can be a target for nucleophilic substitution, especially when positioned ortho or para to other activating groups. libretexts.org In some cases, a hydrogen atom can be displaced by a nucleophile in a process known as SNAr-H. nih.govrsc.org For example, treatment of certain nitroarenes with potassium methoxide (B1231860) can lead to the displacement of a ring hydrogen by a methoxy group. rsc.org The rate-limiting step in these reactions is generally the initial addition of the nucleophile to the aromatic ring. nih.gov

Further Derivatization Reactions of the Aromatic Nucleus and Substituents

The aromatic ring and the methoxy substituents of this compound can undergo further reactions. The methoxy groups are electron-donating and direct electrophiles to the ortho and para positions. However, the presence of the deactivating nitro group complicates this.

Reactions with nitrogen dioxide/dinitrogen tetraoxide have been studied for 1,3,5-trimethoxybenzene (B48636), leading to a complex mixture of products and indicating that the reaction likely proceeds through initial nitrosation. researchgate.net Further halogenation of the aromatic ring is also possible. For example, 1,3,5-trimethoxybenzene can be brominated to form 1,3,5-tribromo-2,4,6-trimethoxybenzene. rsc.org The introduction of halogen atoms deactivates the ring towards further electrophilic substitution. rsc.org

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isomer Differentiation and Purity Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,3,5-trimethoxy-2-nitrobenzene. It allows for the precise determination of the proton and carbon environments within the molecule, which is crucial for differentiating it from other positional isomers, such as 2,4,6-trimethoxynitrobenzene.

In ¹H NMR spectroscopy, the chemical shifts are influenced by the electron-donating methoxy (B1213986) (-OCH₃) groups and the electron-withdrawing nitro (-NO₂) group. The nitro group generally exerts a deshielding effect on adjacent aromatic protons, causing them to resonate at a lower field (higher ppm). Conversely, methoxy groups are activating and cause a shielding effect, shifting proton signals to a higher field (lower ppm). For this compound, a single, sharp signal would be expected for the two equivalent aromatic protons (H-4 and H-6), and distinct singlets for the protons of the three methoxy groups. The integration of these signals provides a quantitative measure of the protons in each unique environment.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon atom attached to the nitro group (C-2) is expected to be significantly deshielded, appearing at a low field. The carbons bearing the methoxy groups (C-1, C-3, C-5) would also have characteristic chemical shifts, as would the unsubstituted aromatic carbons (C-4, C-6).

Quantitative NMR (qNMR) can be employed for purity analysis by using a certified internal standard, such as 1,3,5-trimethoxybenzene (B48636) itself. umich.edursc.org By comparing the integral of a specific analyte signal to that of the known standard, a highly accurate and precise determination of the compound's purity can be achieved without the need for a specific reference standard of the analyte itself.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on substituent effects. Actual experimental values may vary.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| H-4, H-6 | ¹H | 6.2 - 6.5 | Singlet | Two equivalent aromatic protons. |

| C1-OCH₃, C5-OCH₃ | ¹H | ~3.9 | Singlet | Protons of two equivalent methoxy groups. |

| C3-OCH₃ | ¹H | ~3.8 | Singlet | Protons of the methoxy group between the other two. |

| C-2 | ¹³C | >150 | Singlet | Carbon attached to the nitro group. |

| C-1, C-3, C-5 | ¹³C | 155-165 | Singlet | Carbons attached to methoxy groups. |

| C-4, C-6 | ¹³C | 90-100 | Singlet | Unsubstituted aromatic carbons. |

| -OCH₃ | ¹³C | 55-65 | Singlet | Methoxy carbons. |

Mass Spectrometry: Comprehensive Analysis of Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of this compound. The molecular formula of the compound is C₉H₁₁NO₅, which corresponds to a monoisotopic mass of approximately 213.0637 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

The fragmentation pattern observed in the mass spectrum upon ionization (e.g., by electron ionization - EI) offers valuable structural clues. For nitroaromatic compounds, characteristic fragmentation pathways often involve the nitro group. Common fragmentation patterns include:

Loss of NO₂: A prominent fragmentation pathway is the cleavage of the C-N bond, leading to the loss of a nitro group (mass of 46 Da) and the formation of a trimethoxybenzene radical cation.

Loss of NO and O: Fragmentation can also proceed via the loss of nitric oxide (NO, 30 Da) or an oxygen atom (O, 16 Da) from the nitro group, often followed by rearrangement.

Loss of Methoxy Group or Formaldehyde: The methoxy groups can also be involved in fragmentation, leading to the loss of a methyl radical (CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da) from a methoxy group.

The analysis of these fragmentation patterns helps to confirm the presence and arrangement of the functional groups on the aromatic ring. For instance, the mass spectrum of the related compound 1,3,5-trimethyl-2-nitrobenzene shows a significant peak corresponding to the loss of the NO₂ group.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 213 | [M]⁺ | Molecular ion peak |

| 198 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group |

| 183 | [M - NO]⁺ | Loss of nitric oxide |

| 167 | [M - NO₂]⁺ | Loss of the nitro group |

| 152 | [M - NO₂ - CH₃]⁺ | Subsequent loss of a methyl radical |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. These methods probe the vibrational modes of the molecule, providing a characteristic "fingerprint."

The IR spectrum is expected to show strong absorption bands characteristic of the nitro and methoxy functional groups.

Nitro Group (-NO₂): The nitro group gives rise to two distinct and strong stretching vibrations: the asymmetric stretch (νas) typically found in the 1500-1560 cm⁻¹ region, and the symmetric stretch (νs) in the 1335-1370 cm⁻¹ region.

Methoxy Groups (-OCH₃): The C-H stretching vibrations of the methyl groups appear in the 2830-3000 cm⁻¹ range. The characteristic C-O stretching vibrations of the aryl-alkyl ether linkage are expected to produce strong bands around 1050-1250 cm⁻¹.

Aromatic Ring: C-H stretching vibrations on the aromatic ring are observed above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations provide information about the substitution pattern.

Raman spectroscopy provides complementary information. While the nitro group stretches are also Raman active, C=C stretching vibrations of the aromatic ring often produce strong signals. The symmetric "breathing" mode of the substituted benzene ring is typically a very strong and sharp band in the Raman spectrum.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Technique | Expected Intensity |

|---|---|---|---|

| 3000 - 3100 | Aromatic C-H Stretch | IR, Raman | Medium |

| 2830 - 3000 | Aliphatic C-H Stretch (-OCH₃) | IR, Raman | Medium-Strong |

| 1500 - 1560 | Asymmetric NO₂ Stretch | IR | Strong |

| 1335 - 1370 | Symmetric NO₂ Stretch | IR | Strong |

| 1450 - 1600 | Aromatic C=C Stretch | IR, Raman | Medium-Strong |

| 1050 - 1250 | Aryl-O Stretch | IR | Strong |

| 800 - 850 | Aromatic C-H Out-of-plane Bend | IR | Strong |

Advanced Chromatographic Methods for Quantitative Purity Analysis and Reaction Monitoring

Advanced chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for the quantitative analysis of this compound's purity and for monitoring its formation during synthesis.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. Commercial suppliers often use GC to determine the assay of the compound, with purity levels typically specified as ≥97.5%. thermofisher.com When coupled with a Flame Ionization Detector (FID), GC provides excellent sensitivity and quantitative accuracy. For structural confirmation and impurity identification, GC coupled with a Mass Spectrometer (GC-MS) is the method of choice. The retention time from the GC provides a measure of the compound's identity, while the mass spectrum confirms its structure and helps identify any co-eluting impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment, particularly for less volatile impurities or for monitoring reactions in the liquid phase. Using a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water, allows for the separation of this compound from starting materials (like 1,3,5-trimethoxybenzene) and potential by-products. A UV detector is highly effective for detection, as the aromatic nitro-compound possesses a strong chromophore that absorbs UV light. The area under the chromatographic peak is directly proportional to the concentration of the compound, allowing for precise quantification.

These chromatographic methods are invaluable for quality control, ensuring the compound meets required purity specifications, and for process optimization in a research or manufacturing setting.

Computational Chemistry and Theoretical Studies on 1,3,5 Trimethoxy 2 Nitrobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Conformational Analysis

Density Functional Theory (DFT) has been a important tool in understanding the intricacies of 1,3,5-trimethoxy-2-nitrobenzene. These calculations offer a detailed picture of the molecule's electronic structure, which is fundamental to its reactivity. The distribution of electron density, influenced by the electron-donating methoxy (B1213986) groups and the electron-withdrawing nitro group, dictates the molecule's electrophilic and nucleophilic sites.

While specific DFT studies exclusively on this compound are not extensively documented in the search results, the principles of DFT are widely applied to nitrobenzene (B124822) derivatives. dergipark.org.trrsc.org For instance, DFT calculations are used to determine key quantum chemical descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Conformational analysis, another area where DFT proves useful, helps in identifying the most stable three-dimensional arrangement of the atoms in this compound. The orientation of the methoxy and nitro groups relative to the benzene (B151609) ring can significantly impact the molecule's properties. The search results provide the 3D conformer of the molecule, which is a result of such computational modeling. nih.gov

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 213.19 g/mol | PubChem 2.2 |

| XLogP3 | 1.7 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 6 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 4 | Cactvs 3.4.8.18 |

| Exact Mass | 213.06372245 Da | PubChem 2.2 |

| Topological Polar Surface Area | 73.5 Ų | Cactvs 3.4.8.18 |

Reaction Mechanism Modeling and Transition State Analysis of Nitration and Reduction Pathways

Computational modeling is instrumental in elucidating the reaction mechanisms involved in the synthesis and transformation of this compound. This includes the nitration of its precursor, 1,3,5-trimethoxybenzene (B48636), and the subsequent reduction of the nitro group.

The nitration of aromatic compounds typically proceeds via an electrophilic aromatic substitution mechanism. numberanalytics.commasterorganicchemistry.com The key steps involve the formation of a nitronium ion (NO₂⁺) electrophile, its attack on the aromatic ring to form a sigma complex (arenium ion), and subsequent deprotonation to restore aromaticity. numberanalytics.comuri.edu While experimental studies on the nitration of 1,3,5-trimethoxybenzene have been conducted, computational analysis of the reaction pathway, including the transition state energies, would provide deeper insights into the reaction kinetics and the factors influencing product distribution. researchgate.netresearchgate.net

Similarly, the reduction of the nitro group to an amino group is a fundamental transformation. DFT calculations have been employed to investigate the hydrogenation mechanism of nitrobenzene to aniline (B41778) on catalyst surfaces. rsc.org These studies analyze the adsorption energies of the reactants and intermediates and calculate the activation energies for each elementary step. rsc.org Such a computational approach could be applied to the reduction of this compound to understand the influence of the three methoxy groups on the reaction pathway and identify the rate-limiting step.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into intermolecular interactions and the influence of the solvent environment. researchgate.net While no specific MD simulation studies focused solely on this compound were found in the provided search results, the methodology has been applied to related nitroaromatic compounds. nih.govrutgers.edu

For instance, MD simulations of nitrobenzene dioxygenase have been used to understand its structure and dynamics in an aqueous environment, highlighting key hydrogen bonds and the role of specific amino acid residues in positioning the substrate for oxidation. nih.govrutgers.edu Similar simulations for this compound could reveal how it interacts with itself in the solid state or with solvent molecules in solution. This would be particularly relevant for understanding its solubility and crystal packing.

Furthermore, MD simulations have been used to develop force fields for complex nitroaromatic compounds like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) to study its behavior under different pressures and temperatures. dtic.miluiowa.edu These simulations can predict macroscopic properties like heat of sublimation and compression curves, which are in good agreement with experimental data. dtic.miluiowa.edu Applying such techniques to this compound would provide valuable information about its physical properties and behavior under various conditions.

Synthetic Utility and Advanced Applications As a Chemical Intermediate

Precursor in the Synthesis of Functional Organic Materials

While direct, large-scale applications are not extensively documented, the structure of 1,3,5-Trimethoxy-2-nitrobenzene makes it a promising precursor for functional organic materials. The class of α-aryl substituted aliphatic nitro compounds, to which it belongs, are recognized as important synthetic intermediates for creating functional materials. researchgate.net The presence of multiple methoxy (B1213986) groups enhances the electron density of the aromatic ring, making it amenable to further functionalization, while the nitro group can be chemically transformed into a variety of other functionalities, such as an amino group.

This dual reactivity allows it to serve as a building block for more complex, conjugated systems that are essential for materials with specific electronic or optical properties. For instance, derivatives of aromatic amines and phenols are widely used in the development of organic light-emitting diodes (OLEDs), solar cells, and molecular sensors. The reduction of the nitro group in this compound to an amine would yield 2,4,6-trimethoxyaniline, a highly electron-rich aniline (B41778) derivative that could be incorporated into larger polymeric or molecular structures designed for charge transport or light absorption.

Intermediate in Complex Pharmaceutical and Agrochemical Synthesis

This compound, also known by its synonym 2,4,6-Trimethoxynitrobenzene, is utilized as an intermediate in the fields of pharmaceutical and agrochemical research. lookchem.com The core structure, featuring a substituted benzene (B151609) ring, is a common motif in many biologically active compounds. The methoxy and nitro groups offer synthetic handles for constructing more elaborate molecules.

For example, the nitro group can be readily reduced to an amine, which is a key functional group in a vast number of pharmaceuticals and a precursor for forming amides, sulfonamides, and other nitrogen-containing heterocycles. The methoxy groups can potentially be demethylated to reveal hydroxyl groups, which can then be used for further derivatization. This versatility makes it a useful starting material in the synthesis of new chemical entities for drug discovery and crop protection. For instance, substituted anilines, which can be derived from this compound, are precursors to many classes of drugs, including analgesics, antimicrobials, and anticancer agents. Similarly, in agrochemistry, such intermediates are crucial for developing new herbicides, fungicides, and insecticides. researchgate.net A related isomer, 1,2,4-Trimethoxy-5-nitrobenzene, is used to synthesize 2,4,5-trimethoxy-phenylamine, a substituted amine intermediate.

Role in the Production of Energetic Materials and Their Analogues (e.g., TATB)

A significant application of derivatives of 1,3,5-trimethoxybenzene (B48636) is in the synthesis of the insensitive high explosive 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). imemg.org Modern, environmentally safer synthesis routes for TATB often start from phloroglucinol (B13840) (1,3,5-trihydroxybenzene), which is then methylated to form 1,3,5-trimethoxybenzene. google.comgoogle.com

The synthesis proceeds through the nitration of the trimethoxybenzene ring. While the target for TATB synthesis is 1,3,5-trimethoxy-2,4,6-trinitrobenzene, the initial nitration steps can produce mono- and di-nitro intermediates. researchgate.net Specifically, methods have been developed for the direct nitration of 1,3,5-trimethoxybenzene using a mixture of a nitrate (B79036) salt and sulfuric acid to form 1,3,5-trimethoxy-2,4,6-trinitrobenzene. google.comgoogle.com This trinitrated intermediate is then subjected to amination, where the methoxy groups are displaced by amino groups to yield the final TATB product. google.comosti.gov

Table 1: Synthesis Pathway from Phloroglucinol Derivatives to TATB

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| Methylation (optional first step) | Phloroglucinol | Methylating Agent | 1,3,5-Trimethoxybenzene | google.comgoogle.com |

| Nitration | 1,3,5-Trimethoxybenzene | Sulfuric Acid, Nitrate Salt | 1,3,5-Trimethoxy-2,4,6-trinitrobenzene | google.comgoogle.comresearchgate.net |

| Amination | 1,3,5-Trimethoxy-2,4,6-trinitrobenzene | Ammonia | 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) | google.comosti.gov |

Development of Novel Supramolecular Scaffolds and Receptor Architectures

The electron-rich nature of the 1,3,5-trimethoxybenzene framework provides a foundation for its potential use in supramolecular chemistry. Molecules with C3 symmetry, like the related 2,4,6-trimethylbenzene-1,3,5-triamine, are valuable precursors for building discotic liquid crystals and host molecules like cup-shaped cavitands. google.com The electron-donating methoxy groups in this compound can engage in non-covalent interactions, such as hydrogen bonding (with suitable donors) and π-stacking, which are the driving forces for self-assembly into larger, ordered structures.

While specific research on this compound in this context is not widespread, its structural motifs are found in components of more complex supramolecular systems. For example, crown ethers, which are key players in host-guest chemistry and the design of molecular sensors, are often functionalized with aromatic units to tune their binding properties and to introduce chromogenic or fluorogenic reporting. researchgate.net The trimethoxy-substituted phenyl group could be incorporated into such macrocyclic structures to create specific binding cavities for guest molecules. The nitro group, being strongly electron-withdrawing, can also participate in charge-transfer interactions, which are useful in the design of colorimetric sensors and molecular electronic devices. The synthesis of various substituted triazines, which are also important building blocks in supramolecular chemistry, often involves nucleophilic substitution reactions on a triazine core, a chemistry for which derivatives of this compound could be suitable precursors. nih.gov

Environmental and Process Safety Considerations in 1,3,5 Trimethoxy 2 Nitrobenzene Synthesis

Development of Sustainable Synthetic Approaches and Waste Reduction Strategies

The traditional synthesis of nitroaromatic compounds often involves harsh reaction conditions and the generation of significant waste streams. Research has been directed towards developing more sustainable methods for the production of 1,3,5-Trimethoxy-2-nitrobenzene and its precursors, focusing on greener reagents, alternative feedstocks, and innovative process technologies.

For the nitration step to produce this compound and related compounds, greener methods are being explored. One such method avoids halogenated precursors by using a reaction mixture of a nitrate (B79036) salt (such as sodium nitrate, potassium nitrate, or ammonium (B1175870) nitrate) and a sulfuric acid solution. google.com This approach represents a move away from more hazardous traditional nitrating agents.

Continuous flow chemistry, particularly using microreactors, has emerged as a powerful tool for sustainable synthesis. For the closely related compound, 1,3,5-trimethyl-2-nitrobenzene, the use of a microreactor significantly reduced sulfuric acid consumption by 7.6 times and shortened the reaction time from 4 hours to just 60 seconds compared to traditional batch reactors. researchgate.net This technology offers enhanced mixing and heat transfer, leading to better control over the reaction and reduced waste.

Table 1: Comparison of Synthetic Strategies for 1,3,5-Trimethoxybenzene (B48636) and its Nitration

| Feature | Traditional Batch Process | Improved/Sustainable Approach |

| Precursor Synthesis | Often relies on petroleum-based feedstocks. | Synthesis from renewable glucose; Solvent-free synthesis from 1,3,5-tribromobenzene. google.comgoogle.com |

| Nitrating Agents | Can involve hazardous reagents. | Use of nitrate salts and sulfuric acid, avoiding halogenated precursors. google.com |

| Reaction Time | Can be several hours (e.g., 4 hours for a similar compound). researchgate.net | Drastically reduced (e.g., 60 seconds in a microreactor for a similar compound). researchgate.net |

| Waste Generation | High consumption of acids and solvents. | Significant reduction in acid and solvent usage. researchgate.net |

| Yield | Can be moderate and variable. | High yields reported (e.g., 92.4% for the precursor). google.com |

Strategies for Minimizing Byproduct Formation and Environmental Impact

The nitration of the highly activated 1,3,5-trimethoxybenzene ring is susceptible to side reactions, which can lead to the formation of unwanted byproducts, reducing the yield and purity of the desired this compound. These side reactions often involve oxidation and coupling of the aromatic ring. researchgate.net The formation of such byproducts not only complicates the purification process but also contributes to the chemical waste stream, increasing the environmental burden of the synthesis.

Strategies to minimize byproduct formation are crucial for improving the environmental profile of the synthesis. One of the most effective approaches is the optimization of reaction conditions. This includes careful control of temperature, the molar ratio of reactants, and the choice of solvent and nitrating agent. researchgate.net

The use of microreactors offers a significant advantage in controlling byproduct formation. The superior mixing and heat transfer capabilities of microreactors allow for precise temperature control and minimize local concentration gradients, which are often responsible for side reactions in larger batch reactors. researchgate.net For the synthesis of 1,3,5-trimethyl-2-nitrobenzene, a continuous flow process in a microreactor resulted in a high yield of 95% and a purity of 97%, demonstrating the effectiveness of this technology in minimizing impurities. researchgate.net

Process Safety and Scalability Considerations in Industrial Research and Development

The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of process safety and scalability. The nitration of aromatic compounds is an exothermic process, and the reagents used, such as concentrated acids, are hazardous. fishersci.com

Process Safety: Safe handling of all chemicals is paramount. This includes the use of appropriate personal protective equipment, such as gloves and eye protection, and working in well-ventilated areas or with an extractor hood. fishersci.comcarlroth.com Materials like 1,3,5-trimethoxybenzene are combustible, and therefore, ignition sources must be avoided. fishersci.comscbt.com Emergency procedures, including the availability of eyewash stations and safety showers, are critical. fishersci.com

The thermal hazards associated with nitration reactions must be carefully managed. Runaway reactions can occur if the heat generated by the reaction is not effectively removed. Continuous flow reactors, such as microreactors and packed tubular reactors, offer significant safety advantages over large batch reactors for highly exothermic reactions. acs.org The small internal volume and high surface-area-to-volume ratio of these reactors allow for highly efficient heat dissipation, reducing the risk of thermal runaways. acs.org

Table 2: Hazard Information for Key Compounds

| Compound | Key Hazards | Recommended Precautions |

| 1,3,5-Trimethoxybenzene | Combustible material; May cause skin, eye, and respiratory tract irritation. fishersci.com | Avoid dust formation, keep away from ignition sources, use in a well-ventilated area. fishersci.comscbt.com |

| Nitric Acid | Strong oxidizing agent, corrosive. | Handle with appropriate personal protective equipment, avoid contact with combustible materials. |

| Sulfuric Acid | Strong acid, corrosive. | Handle with appropriate personal protective equipment, add to water slowly (not vice-versa) to avoid violent reaction. |

| Nitrobenzene (B124822) (general class) | Toxic if swallowed, in contact with skin, or if inhaled; Suspected of causing cancer; May damage fertility. carlroth.com | Obtain special instructions before use, do not breathe vapors, wear protective gear. carlroth.com |

Scalability: The scalability of the synthesis of this compound is a key factor for industrial production. Batch processes can be challenging to scale up due to issues with mixing, heat transfer, and the safe handling of large quantities of hazardous materials.

Continuous flow manufacturing has demonstrated significant potential for the safe and efficient scale-up of nitration reactions. A scale-up strategy combining a microreactor with a distributed packed tubular reactor has been successfully implemented for the kilogram-scale production of a related compound. acs.org This approach allows for a seamless transition from laboratory-scale optimization to industrial production while maintaining a high level of safety and control over the process. The development of such continuous processes is a critical step towards the safe, efficient, and scalable industrial synthesis of this compound.

Future Research Directions and Emerging Methodologies

Exploration of Novel Catalytic Systems for Highly Selective Transformations

The selective transformation of the nitro group in polysubstituted aromatic compounds like 1,3,5-trimethoxy-2-nitrobenzene is a cornerstone of synthetic chemistry. Future research will focus on developing novel catalytic systems that offer superior control over reaction outcomes. A primary goal is the selective reduction of the nitro group to an amino group, a crucial step in synthesizing various valuable intermediates.

Key areas of exploration include:

Chemo- and Regioselective Catalysts: Developing catalysts that can selectively reduce the nitro group in the presence of other sensitive functional groups. This involves designing catalysts based on first-row transition metals as more sustainable alternatives to precious metal catalysts like palladium on carbon (Pd/C). chemrxiv.org

Tandem and Cascade Reactions: Designing catalytic systems that can orchestrate multiple transformations in a single pot, starting from this compound. This improves efficiency and reduces waste.

Photocatalysis: Investigating light-driven catalytic systems to enable transformations under mild conditions, potentially offering unique selectivity profiles that are not achievable through traditional thermal methods.

The table below summarizes potential selective transformations and the types of catalytic systems being explored.

| Transformation | Product Type | Catalyst System Focus |

| Selective Nitro Group Reduction | Substituted Anilines | Heterogeneous catalysts (e.g., supported metal nanoparticles), Homogeneous catalysts (e.g., organometallic complexes) |

| Nucleophilic Aromatic Substitution | Substituted Benzene (B151609) Derivatives | Phase-transfer catalysts, Organocatalysts |

| Oxidative Transformations | Aldehydes, Carboxylic Acids | Selective oxidation catalysts (e.g., supported metal oxides) |

Table 1: Emerging Catalytic Systems for Selective Transformations

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize how chemical reactions are discovered and optimized. nih.govrjptonline.org For a specific substrate like this compound, these computational tools can predict reaction outcomes, suggest optimal conditions, and even propose novel synthetic routes.

Future directions in this area include:

Yield Prediction: Developing ML models trained on large datasets of chemical reactions to accurately predict the yield of a specific transformation of this compound under various conditions (e.g., catalyst, solvent, temperature). rjptonline.org This can significantly reduce the number of trial-and-error experiments. rjptonline.org

Reaction Condition Optimization: Utilizing active learning algorithms where the model suggests the next set of experiments to perform to most efficiently find the optimal reaction conditions. soton.ac.uk This approach minimizes the expenditure of resources and time. soton.ac.uk

Forward Reaction Prediction: Employing deep learning models, such as graph-based neural networks (GraphRXN), to predict the products of a reaction given the reactants and reagents. nih.gov This is particularly useful for exploring the reactivity of this compound with new catalytic systems. nih.gov Large language models (LLMs) are also being fine-tuned for chemical synthesis tasks, which could accelerate the discovery of new reactions. arxiv.org

The table below illustrates how AI/ML can be applied to a typical reaction involving this compound.

| AI/ML Application | Input Data | Predicted Output | Potential Impact |

| Yield Prediction | Reactants (this compound), Catalyst, Solvent, Temperature | Reaction Yield (%) | Reduces experimental screening, saves resources. |

| Condition Optimization | Model reaction, desired outcome (e.g., max yield) | Optimized reaction parameters | Accelerates process development. |

| Retrosynthesis Planning | Target molecule derived from this compound | Potential synthetic pathways | Aids in the design of complex molecules. arxiv.org |

Table 2: Application of AI and Machine Learning in Chemical Synthesis

Development of Advanced Material Science Applications of this compound Derivatives

The unique electronic and structural features of nitroaromatic compounds suggest that derivatives of this compound could serve as building blocks for advanced materials. The presence of both electron-donating methoxy (B1213986) groups and an electron-withdrawing nitro group creates a polarized aromatic system that can be tailored for specific functions.

Areas of future research include:

Energetic Materials: Investigating nitro-rich derivatives for potential applications as high-performance energetic materials. The density, detonation velocity, and sensitivity of new compounds would be key parameters of interest. rsc.org

Non-Linear Optical (NLO) Materials: Designing derivatives with significant second-order NLO properties. The push-pull electronic nature of substituted nitrobenzenes is a well-known motif for creating chromophores for NLO applications.

Specialty Polymers and Dyes: Incorporating the this compound scaffold into polymer backbones or as functional pendants to create materials with specific thermal, optical, or electronic properties.

| Material Class | Key Structural Feature | Potential Application | Research Focus |

| Energetic Materials | High nitrogen content, positive oxygen balance | Propellants, explosives | Synthesis and characterization of polynitrated derivatives. rsc.org |

| Non-Linear Optical Materials | Push-pull electronic system | Optoelectronics, frequency doubling | Synthesis of chromophores with extended π-systems. |

| Functional Polymers | Tunable electronic properties | Sensors, specialty coatings | Polymerization of functionalized monomers. |

Table 3: Potential Material Science Applications

Investigation of Biocatalytic Approaches for Environmentally Benign Nitro Compound Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for transforming nitro compounds. acs.org Enzymes can operate under mild aqueous conditions, reducing the environmental footprint and often providing exquisite selectivity that is difficult to achieve with conventional catalysts. acs.orgresearchgate.net

Future research will likely focus on:

Enzyme Discovery and Engineering: Identifying and characterizing novel nitroreductases from various microorganisms that can efficiently reduce this compound. nih.gov Protein engineering techniques can then be used to improve their stability, substrate scope, and catalytic efficiency.

Cofactor-Free Reduction Systems: Developing innovative systems that circumvent the need for expensive redox cofactors like NAD(P)H. researchgate.net One promising approach involves using hydrogenase enzymes supported on materials like carbon black to facilitate electron transfer from H₂ gas directly to the nitro group. chemrxiv.orgresearchgate.net

Cascade Biotransformations: Designing multi-enzyme cascades to synthesize complex molecules from this compound in a single reactor, mimicking metabolic pathways found in nature.

The table below highlights different biocatalytic strategies for nitro group reduction.

| Biocatalytic Strategy | Key Enzyme(s) | Reductant/Cofactor System | Advantages |

| Conventional Nitroreductase | NAD(P)H-dependent Nitroreductases | Glucose/Glucose Dehydrogenase for NAD(P)H recycling | High selectivity. researchgate.net |

| Cofactor-Free Hydrogenation | Hydrogenase/Nitroreductase | H₂ gas on a solid support | Atom-efficient, avoids costly cofactors. chemrxiv.org |

| Enzymatic Nitration | Nitrating Enzymes (e.g., from microbial sources) | Nitrite or nitric oxide sources | Potential for regioselective nitration under mild conditions. acs.org |

Table 4: Biocatalytic Strategies for Nitro Compound Transformation

Q & A

Q. What is the molecular structure and key spectroscopic characteristics of 1,3,5-Trimethoxy-2-nitrobenzene?

Methodological Answer: The compound has the molecular formula C₉H₁₁NO₅ (molecular weight: 213.19 g/mol) with a nitro group at the 2-position and methoxy groups at the 1,3,5-positions . For spectroscopic characterization:

- NMR : Use ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to resolve aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm).

- IR : Key peaks include nitro group stretching (~1520 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).

- Mass Spectrometry : ESI-MS or GC-MS can confirm the molecular ion peak at m/z 213.19 .

Q. What are the established synthetic routes for this compound, and what are their critical reaction conditions?

Methodological Answer: Synthesis often involves nitration of 1,3,5-trimethoxybenzene or functionalization of precursors. Key literature methods include:

| Literature Source | Reaction Conditions | Key Reagents/Catalysts |

|---|---|---|

| Lal et al. (1987) | Nitration with HNO₃/H₂SO₄ at 0–5°C | Controlled temperature, acid stoichiometry |

| Mazza & Lal (1988) | Multi-step synthesis from brominated analogs | Pd catalysts, methoxy group protection |

Critical factors include temperature control during nitration to avoid over-nitration and the use of protecting groups for regioselectivity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Glove Selection : Use gloves tested to EN 374 or equivalent standards, with thickness >0.4 mm for nitrated aromatics. Nitrile gloves are preferred over latex .

- Ventilation : Employ negative-pressure fume hoods to minimize inhalation risks .

- Decontamination : Wash hands with pH-neutral soap post-handling; avoid alcohol-based sanitizers to prevent solvent interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound in multistep syntheses?

Methodological Answer:

- Catalyst Screening : Test Pd/C or Cu-mediated coupling for brominated intermediates (e.g., 1-bromo-3,5-dimethoxybenzene) to reduce side reactions .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for nitration efficiency.

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 ratio) to isolate the nitro product from methoxy byproducts .

Q. What computational chemistry approaches are suitable for predicting the reactivity and stability of this compound?

Methodological Answer:

- Reactivity Prediction : Use PubChem’s PISTACHIO and BKMS_METABOLIC databases to model nitro group reduction pathways .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study resonance stabilization of the nitroaromatic ring .

- QSPR Models : Corporate Hammett constants (σ⁺) of methoxy groups to predict electrophilic substitution sites .

Q. What methodologies are employed to assess the thermodynamic stability and decomposition pathways of nitroaromatic compounds like this compound?

Methodological Answer:

- DSC/TGA : Measure decomposition onset temperatures (typically >200°C for nitroaromatics) under nitrogen atmospheres .

- Gas-Phase IR : Track NO₂ and CO₂ release during thermal degradation to identify decomposition mechanisms .

- Kinetic Studies : Use Arrhenius plots to calculate activation energy (Eₐ) for nitro group cleavage .

Q. How do researchers evaluate the environmental persistence and ecotoxicological effects of this compound derivatives?

Methodological Answer:

- HPLC/GC-MS : Quantify environmental residues using methods validated for nitrodibenzofuran analogs (e.g., LOD <0.1 ppm) .

- Microcosm Studies : Assess biodegradation in soil/water systems with Pseudomonas spp. to model nitro group reduction .

- QSAR Models : Predict ecotoxicity endpoints (e.g., LC₅₀) using EPA’s ECOSAR platform .

Q. How can contradictory data in literature on synthetic yields or spectral assignments be resolved?

Methodological Answer:

- Reproducibility Trials : Replicate methods under strictly controlled conditions (e.g., humidity, reagent purity) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare yields across studies and identify outlier conditions .

- Advanced Spectroscopy : Use 2D NMR (HSQC, HMBC) to unambiguously assign conflicting proton environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.